1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Overview
Description
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has been shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain perception, and fever generation . By reducing the production of these mediators, the compound can alleviate symptoms associated with these processes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . In addition to its anti-inflammatory effects, the compound has also been shown to inhibit albumin denaturation, further contributing to its therapeutic potential .
Biochemical Analysis
Biochemical Properties
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine and serotonin receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter activity, which can have implications for neurological and psychiatric conditions. Additionally, the compound has shown antibacterial activity against Bacillus subtilis and Staphylococcus aureus .
Cellular Effects
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves binding interactions with specific biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity . This inhibition can lead to changes in neurotransmitter levels and subsequent alterations in gene expression. Additionally, the compound has been found to inhibit tubulin polymerization, which is essential for cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one vary with different dosages in animal models. At lower doses, it has been found to modulate neurotransmitter activity without significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. These modifications play a role in directing the compound to organelles like the endoplasmic reticulum and mitochondria, where it can modulate cellular processes .
Preparation Methods
The synthesis of 1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves a multi-step processThe final step involves the sulfonylation of the compound to introduce the sulfonyl group . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole ring and a piperazine moiety but lacks the sulfonyl group, which may affect its biological activity.
1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: This compound has a different core structure but shares similar functional groups, leading to comparable biological activities.
The uniqueness of 1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one lies in its combination of the benzothiazole ring, piperazine ring, and sulfonyl group, which together contribute to its potent antimicrobial properties .
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-6-8-17(9-7-16)31(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(29-2)4-3-5-19(21)30-22/h3-9H,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSRHYPTJZRBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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